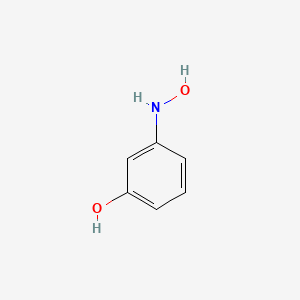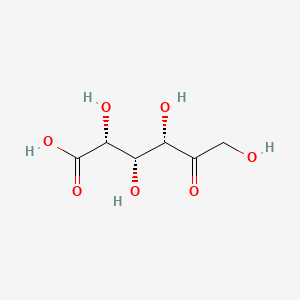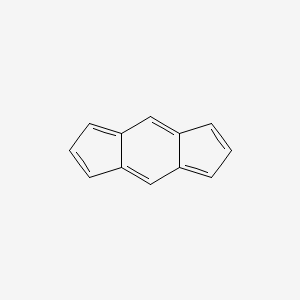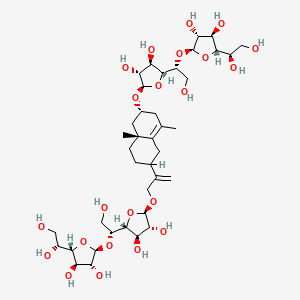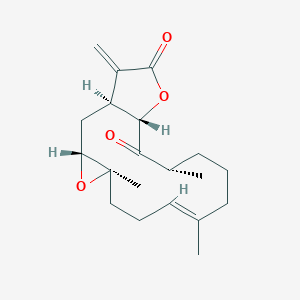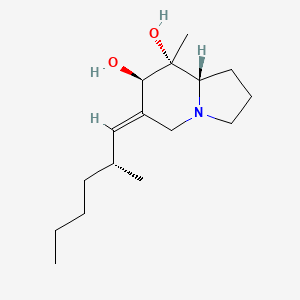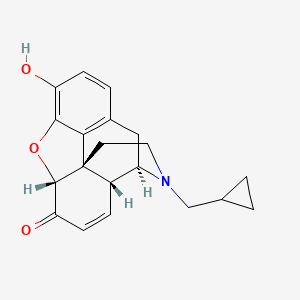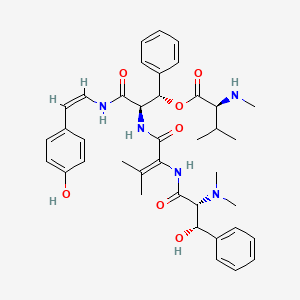
Lasiodine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lasiodine A is a depsipeptide.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects in Cancer Treatment
Lasiodine A, a compound from Rabdosia serra, has shown potential in treating nasopharyngeal carcinoma. It inhibits cell viability and migration, induces apoptosis, and modulates multiple signaling pathways. Specifically, it activates the Apaf-1/caspase-dependent apoptotic pathways and suppresses the AKT/MAPK and COX-2/NF-κB signaling pathways, suggesting its promise as a natural compound for cancer prevention and treatment (Lin et al., 2014).
Radioiodine Therapy in Hyperthyroidism
Lasiodine A has been implicated in studies exploring the effects of radioiodine therapy for hyperthyroidism. One study investigated its course after radioiodine therapy in Graves' ophthalmopathy, showing improvement in exophthalmometer readings, palpebral aperture width, diplopia scores, and clinical activity score (Perros et al., 2005). Another study focused on reducing histopathological changes in lacrimal glands caused by radioiodine, finding lycopene as a potential inhibitor of these changes (Acar et al., 2014).
Cancer Incidence and Mortality Post-Radioiodine Treatment
Research on cancer incidence and mortality following radioiodine treatment for hyperthyroidism has been critical. One study found a decreased overall cancer incidence and mortality post-radioiodine treatment, providing reassurance about its safety. The study did note increased risks for small bowel and thyroid cancers, although the absolute risk remains low (Franklyn et al., 1999).
Application in Treatment of Substance Use Disorders
Lasiodine A's relevance extends to the treatment of substance use disorders (SUDs). A review highlighted the potential of chemical interventions for overdose reversal, opioid use disorder treatment, and alternatives for pain management, emphasizing the urgent need for innovative scientific intervention in addressing the opioid crisis (Olson et al., 2018).
Hyperthyroidism Treatment Enhancement
Research has also focused on enhancing the effectiveness of hyperthyroidism treatment with radioactive iodine. A study found that pretreatment with recombinant human thyrotropin significantly enhances thyroid radioiodide uptake in nontoxic nodular goiter, suggesting improved treatment outcomes with lower doses of radioactive iodine (Huysmans et al., 2000).
Eigenschaften
CAS-Nummer |
22326-90-5 |
|---|---|
Molekularformel |
C39H49N5O7 |
Molekulargewicht |
699.8 g/mol |
IUPAC-Name |
[(1S,2R)-2-[[2-[[(2R,3S)-2-(dimethylamino)-3-hydroxy-3-phenylpropanoyl]amino]-3-methylbut-2-enoyl]amino]-3-[[(Z)-2-(4-hydroxyphenyl)ethenyl]amino]-3-oxo-1-phenylpropyl] (2S)-3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C39H49N5O7/c1-24(2)30(42-38(49)33(44(6)7)34(46)27-14-10-8-11-15-27)37(48)43-32(36(47)41-23-22-26-18-20-29(45)21-19-26)35(28-16-12-9-13-17-28)51-39(50)31(40-5)25(3)4/h8-23,25,31-35,40,45-46H,1-7H3,(H,41,47)(H,42,49)(H,43,48)/b23-22-/t31-,32+,33+,34-,35-/m0/s1 |
InChI-Schlüssel |
HXLYZPGZSZWTSW-ISFPBDNKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O[C@@H](C1=CC=CC=C1)[C@H](C(=O)N/C=C\C2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)[C@@H]([C@H](C3=CC=CC=C3)O)N(C)C)NC |
SMILES |
CC(C)C(C(=O)OC(C1=CC=CC=C1)C(C(=O)NC=CC2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)C(C(C3=CC=CC=C3)O)N(C)C)NC |
Kanonische SMILES |
CC(C)C(C(=O)OC(C1=CC=CC=C1)C(C(=O)NC=CC2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)C(C(C3=CC=CC=C3)O)N(C)C)NC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




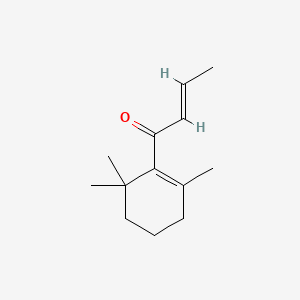
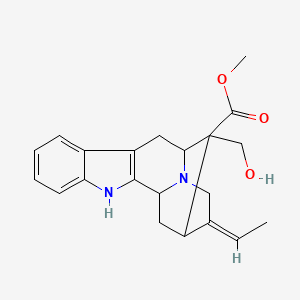
![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)
